3-Methylquinoline
Overview
Description
3-Methylquinoline, also known as this compound, is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of quinoline, where a methyl group is substituted at the third position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
3-Methylquinoline, also known as C10H9N, is a derivative of quinoline Quinoline derivatives are known to interact with various cellular targets, influencing cellular metabolism .
Mode of Action
Quinoline, the parent compound, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that this compound may exhibit similar chemical behaviors.
Biochemical Pathways
There is evidence of a degradation pathway for this compound . In this pathway, this compound is degraded to 2,5,6-trihydroxy-3-methylpyridine by the bacterium Comamonas testosteroni 63 . This compound is further degraded to unknown products .
Pharmacokinetics
The physicochemical properties of this compound, such as its molecular weight (1431852) and structure , can influence its pharmacokinetic properties.
Result of Action
It’s known that quinoline derivatives can influence cellular metabolism . Given the structural similarity, this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound has been found in groundwater near landfills containing azaarene contaminated wastes, near creosote wood preservation facilities, in aquifers affected by fossil fuel processing activities, and in shale oil . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Methylquinoline, like other quinolines, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions
Cellular Effects
Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Metabolic Pathways
Quinoline and its derivatives are known to be metabolized through various pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylquinoline can be synthesized through several methods. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of quinoline derivatives. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-methyl-1,2,3,4-tetrahydroquinoline using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nitrating agents under acidic or basic conditions.
Major Products Formed:
- Quinoline-3-carboxylic acid (oxidation)
- 3-Methyl-1,2,3,4-tetrahydroquinoline (reduction)
- Various substituted quinoline derivatives (substitution) .
Scientific Research Applications
3-Methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimalarial and antimicrobial agents.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Quinoline
- 2-Methylquinoline
- 4-Methylquinoline
- Isoquinoline
Comparison: 3-Methylquinoline is unique due to the position of the methyl group on the quinoline ring, which influences its chemical reactivity and biological activity. Compared to quinoline, this compound exhibits different substitution patterns and reactivity profiles. For example, 2-methylquinoline and 4-methylquinoline have methyl groups at different positions, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
3-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBDAFLSBDGPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210108 | |
Record name | 3-Methylquinoline | |
Source | EPA DSSTox | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Methylquinoline | |
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Vapor Pressure |
0.00953 [mmHg] | |
Record name | 3-Methylquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
612-58-8 | |
Record name | 3-Methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-58-8 | |
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Record name | 3-Methylquinoline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612588 | |
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Record name | 3-METHYLQUINOLINE | |
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Record name | 3-Methylquinoline | |
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Record name | 3-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-METHYLQUINOLINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 3-methylquinoline is C10H9N, and its molecular weight is 143.19 g/mol. []
A: Yes, detailed 1H and 13C NMR data for this compound, including one-on-one assignments of the resonances to each structural part, are available in the literature. []
A: this compound has been characterized using various spectroscopic techniques, including UV-Vis, IR, NMR (1H and 13C), and mass spectrometry. [, , ]
ANone: Several methods have been reported for the synthesis of this compound and its derivatives, including:
- von Miller-Kinkelin reaction: This method utilizes aniline and propionaldehyde in the presence of iron (III) chloride and zinc chloride as condensing agents. []
- Wittig-olefination–Claisen-rearrangement: This approach involves the reaction of o-nitrobenzaldehydes with crotyloxymethylene triphenylphosphorane followed by a series of transformations. []
- Friedländer reaction: This method involves the condensation of o-aminoveratraldehyde with 2-oxobutyric acid in the presence of a base. []
- Reaction of aniline and propanol over modified USY zeolite: This heterogeneous catalytic approach uses modified USY zeolite to promote the formation of this compound and other alkyl quinoline derivatives. []
A: Yes, a recent study reported the direct synthesis of this compound from nitroarenes and aliphatic alcohols using titania-supported iridium subnanoclusters as a heterogeneous catalyst. [] Another study demonstrated the use of a ruthenium catalyst for a similar transformation. [, , ]
A: The reactivity of this compound is influenced by the nature and position of substituents. Electron-donating groups generally increase the reactivity towards electrophilic attack, while electron-withdrawing groups decrease it. []
A: Studies using 13C-labeled substrates have provided insights into the mechanism of quinoline formation from N-methylacetanilide in the presence of zinc chloride. The results support a new mechanism involving the formation of a 6-methylquinoline intermediate. []
A: Yes, a bacterial strain identified as Comamonas testosteroni Q10 has been shown to utilize this compound as its sole carbon and energy source for growth. [, , ]
A: Studies on the biodegradation of this compound by Comamonas testosteroni 63 identified several metabolites, including 3-methyl-2-oxo-1,2-dihydroquinoline, 6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, and 2,5,6-trihydroxy-3-methylpyridine. []
ANone: While specific data on the environmental fate and transport of this compound is limited in the provided research, its biodegradability by certain bacterial strains suggests a potential for natural attenuation in contaminated environments. Further research is needed to fully understand its environmental behavior.
A: this compound derivatives, particularly those containing nitrogen and oxygen atoms, can act as ligands in various catalytic reactions. For example, 2,2'-bipyridine ligands derived from this compound have been successfully employed in asymmetric allylic oxidation and cyclopropanation reactions. []
A: Studies have investigated the role of this compound as a substrate in zinc hydride-catalyzed hydrofunctionalization reactions. Isolation and characterization of reaction intermediates provided mechanistic insights into the regioselective hydroboration and hydrosilylation of this compound. []
ANone: this compound derivatives have shown potential in various fields, including:
- Pharmaceuticals: As building blocks for the synthesis of bioactive compounds, such as potential anti-cancer agents targeting cyclooxygenase-2 (COX-2). [, , ]
- Catalysis: As ligands in various asymmetric catalytic reactions, offering potential for the development of enantioselective synthetic methods. []
- Materials science: As components in the development of functional materials with tailored properties. []
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